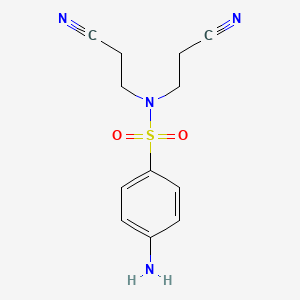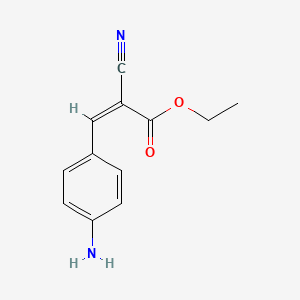
4-Amino-N,N-bis-(2-cyano-ethyl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N,N-bis-(2-cyano-ethyl)-benzenesulfonamide, commonly known as ACES, is a zwitterionic buffering agent widely used in biological and biochemical research. It is a sulfonamide-based compound that is commonly used as a buffering agent in physiological and biochemical experiments. The compound has a pKa value of 7.0, which makes it an effective buffer for a wide range of applications. ACES is a highly soluble and stable compound that has found its use in various research applications.
Mécanisme D'action
ACES acts as a zwitterionic buffer, which means that it can accept or donate protons depending on the pH of the solution. The compound has a pKa value of 7.0, which makes it an effective buffer for physiological and biochemical experiments. ACES can maintain a stable pH in the range of 6.5 to 8.0, which is ideal for many biological and biochemical reactions.
Biochemical and Physiological Effects:
ACES does not have any significant biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is widely used in various research applications. However, it is important to note that the concentration of ACES used in experiments should be carefully controlled to avoid any potential interference with the biological system being studied.
Avantages Et Limitations Des Expériences En Laboratoire
ACES has several advantages as a buffering agent in lab experiments. It has a high solubility and stability, which makes it easy to handle and store. The compound is also relatively inexpensive and readily available. ACES is an effective buffer for a wide range of pH values, which makes it suitable for many biological and biochemical reactions.
One limitation of ACES is that it has a relatively narrow buffering range compared to other buffering agents. The compound is not effective as a buffer below pH 6.5 or above pH 8.0. Additionally, the use of ACES may interfere with certain assays or experiments, such as those involving metal ions or certain enzymes.
Orientations Futures
There are several future directions for the use of ACES in scientific research. One potential application is in the development of new drug delivery systems. ACES has been shown to enhance the solubility and stability of certain drugs, which could potentially improve their efficacy and reduce side effects.
Another potential direction is in the study of protein-ligand interactions. ACES has been used as a buffer in several studies investigating the binding of small molecules to proteins. Further research could explore the use of ACES in the development of new drugs or therapies.
In conclusion, 4-Amino-N,N-bis-(2-cyano-ethyl)-benzenesulfonamide is a widely used buffering agent in biological and biochemical research. It is a stable and effective buffer that has found its use in various applications. While it has some limitations, ACES remains a valuable tool for researchers in the field of life sciences.
Méthodes De Synthèse
ACES can be synthesized by reacting 4-aminobenzenesulfonamide with acrylonitrile in the presence of a base such as triethylamine. The reaction results in the formation of ACES, which can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
ACES is widely used as a buffering agent in various biological and biochemical research applications. It is commonly used in cell culture media, protein purification, and enzyme assays. ACES is also used as a buffer in electrophoresis and chromatography techniques. The compound has found its use in the study of protein structure and function, as well as in the investigation of enzyme kinetics.
Propriétés
IUPAC Name |
4-amino-N,N-bis(2-cyanoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-7-1-9-16(10-2-8-14)19(17,18)12-5-3-11(15)4-6-12/h3-6H,1-2,9-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMPPOVIDYWBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)
![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)






![N-(3-fluorophenyl)-4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7463783.png)

![1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea](/img/structure/B7463809.png)